molecular formula C7H10ClF2N3 B1457931 C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride CAS No. 1427195-39-8

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride

Cat. No. B1457931
M. Wt: 209.62 g/mol
InChI Key: KJHVZDPPUPEDSM-UHFFFAOYSA-N
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Description

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride, also known as DFPM HCl, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthetic Chemistry Applications

Pyrimidine derivatives, including those structurally related to the mentioned compound, play a crucial role in synthetic organic chemistry. They are key intermediates in the synthesis of various heterocyclic compounds, which are foundational in the development of pharmaceuticals, agrochemicals, and dyes. For example, pyrimidines and their derivatives have been synthesized for applications ranging from antibacterial agents to inhibitors of specific enzymes related to disease states. The novel synthesis methods for pyrimidine derivatives, such as those developed by Al‐Azmi, 2005, demonstrate the chemical versatility and potential for creating compounds with significant biological activity.

Molecular Docking and Drug Discovery

The structural features of pyrimidine derivatives make them suitable for molecular docking studies, which are an integral part of the drug discovery process. Compounds with a pyrimidine base are often explored for their potential to bind to specific biological targets, leading to the development of new therapeutic agents. Studies such as those by Sert et al., 2020, which include spectral, DFT/B3LYP, and molecular docking analyses, highlight the process of evaluating the binding efficiency of pyrimidine derivatives to protein targets, offering insights into their potential therapeutic uses.

Antimicrobial and Antiviral Research

Pyrimidine derivatives have been evaluated for their antimicrobial and antiviral properties. The synthesis and characterization of new pyrimidine-based compounds, as discussed in the research by Afrough et al., 2019, contribute to the search for novel antimicrobial agents. These studies underscore the importance of chemical modifications to enhance the biological activity and specificity of pyrimidine derivatives against various pathogens.

properties

IUPAC Name

[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3.ClH/c1-7(8,9)6-5(2-10)3-11-4-12-6;/h3-4H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHVZDPPUPEDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride

CAS RN

1427195-39-8
Record name 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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